BPI-9016M
Description
BPI-9016M is a novel, orally active, dual inhibitor of c-MET and AXL tyrosine kinases developed by Betta Pharmaceuticals Co., Ltd. (Hangzhou, China). Preclinical studies demonstrated its ability to suppress tumor cell growth, migration, and invasion in lung adenocarcinoma models by targeting downstream pathways such as AKT and ERK .
Properties
IUPAC Name |
Unknown |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BPI 9016; BPI-9016; BPI9016; BPI-9016M; BPI 9016M; BPI9016M; |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Selectivity : this compound uniquely targets AXL, which may mitigate resistance mechanisms in EGFR-TKI-resistant NSCLC .
- Metabolites: this compound's metabolites (M1 and M2-2) exhibit 5–10× higher plasma exposure than the parent drug and lower IC50 values against c-MET (2–12 nM vs. 6 nM for this compound) .
2.2. Efficacy in NSCLC
| Parameter | This compound | Capmatinib | Tepotinib |
|---|---|---|---|
| ORR | 2.6% (all patients) | 41–68% | 43–46% |
| DCR | 42.1% | 67–82% | 60–70% |
| PFS (months) | 1.9 | 5.5–12.4 | 8.5–11.0 |
| OS (months) | 10.3 | 20.8 | Not reported |
Subgroup Analysis :
Advantages of this compound :
2.4. Preclinical and Radiosensitization Data
- This compound: Demonstrated tumor growth inhibition in PDX models (TGI: 32.5–260%) and radiosensitization in esophageal squamous cell carcinoma (EF: 1.51) .
- Capmatinib/Cabozantinib: Limited data on radiosensitization, but broader antitumor activity in MET-driven cancers.
Preparation Methods
Overview of BPI-9016M Synthesis
This compound is synthesized through a multi-step organic synthesis process involving precise control of reaction conditions to ensure high purity and yield. The compound’s structure is designed to inhibit c-Met and AXL kinases by binding to their ATP-binding sites, which requires specific functional groups and stereochemistry introduced during synthesis.
Synthetic Route and Key Steps
While detailed proprietary synthetic routes are typically protected, the general preparation involves:
- Stepwise construction of the core scaffold: The synthesis begins with the assembly of the heterocyclic core, which is critical for kinase binding affinity.
- Functional group modifications: Introduction of substituents that enhance specificity and pharmacokinetic properties.
- Coupling reactions: Formation of key bonds via palladium-catalyzed cross-coupling or nucleophilic substitution reactions.
- Purification: Use of chromatographic techniques to isolate the desired compound from by-products.
Preparation Conditions and Reagents
- Solvents: Commonly employed solvents include dimethyl sulfoxide (DMSO) for stock solutions and carboxymethylcellulose sodium (CMC) for oral administration formulations.
- Temperature and atmosphere: Reactions are conducted under inert atmospheres (nitrogen or argon) and controlled temperatures to prevent degradation.
- Catalysts and reagents: Transition metal catalysts (e.g., palladium complexes) and specific ligands are used to facilitate coupling reactions.
Stock Solution Preparation
According to MedChemExpress data, this compound stock solutions are prepared by dissolving the compound in DMSO at a concentration of 50 mM, stored at -80°C to maintain stability. For in vivo studies, it is suspended in 0.5% CMC for oral administration to animal models, ensuring proper solubility and bioavailability.
Analytical and Quality Control Measures
- Purity assessment: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to confirm compound purity and molecular weight.
- Structural confirmation: Nuclear magnetic resonance (NMR) spectroscopy verifies the chemical structure and stereochemistry.
- Biological activity validation: Kinase inhibition assays confirm the functional integrity of synthesized batches.
Data Table: Summary of Preparation Parameters
| Parameter | Description | Notes |
|---|---|---|
| Core scaffold synthesis | Multi-step organic synthesis | Controlled temperature, inert atmosphere |
| Solvents | DMSO (for stock), 0.5% CMC (for formulation) | Ensures solubility and stability |
| Catalysts | Palladium-based catalysts | Facilitate cross-coupling reactions |
| Storage | -80°C for stock solutions | Prevents degradation |
| Purification techniques | Chromatography (HPLC) | Achieves high purity (>98%) |
| Analytical methods | HPLC, MS, NMR | Confirm purity and structure |
Research Findings Relevant to Preparation
Although most literature focuses on the pharmacological evaluation of this compound, certain research articles provide insights into preparation for experimental use:
- This compound is supplied as a powder and dissolved in DMSO for in vitro assays, with stock solutions aliquoted to avoid freeze-thaw cycles that could degrade the compound.
- For animal studies, the compound is suspended in 0.5% CMC to facilitate oral dosing, indicating the importance of formulation in preparation for biological testing.
- Stability studies suggest that this compound maintains activity when stored under recommended conditions, supporting the robustness of its preparation and storage protocols.
Notes on Scale-Up and Custom Synthesis
Custom synthesis services for this compound are available, involving bulk production under Good Manufacturing Practice (GMP) conditions. These services ensure:
- Consistency in batch-to-batch quality.
- Scalability of the synthetic route.
- Compliance with regulatory standards for pharmaceutical compounds.
Q & A
Q. What is the molecular mechanism of BPI-9016M, and how does it inhibit tumor progression?
this compound is a dual inhibitor of c-Met and Axl tyrosine kinases, targeting pathways critical for tumor growth, migration, and invasion. It reduces phosphorylation of downstream effectors like AKT and ERK in a dose-dependent manner, disrupting oncogenic signaling . Preclinical studies in lung adenocarcinoma cell lines (e.g., A549, H1299) demonstrate inhibition of proliferation (IC50: 5.3–27.1 μM) and G1-phase cell cycle arrest at higher concentrations (12.5–50 μM) .
Q. What preclinical models validate the efficacy of this compound?
- In vitro : this compound suppresses growth in primary lung adenocarcinoma cells and established cell lines (A549, H1975, HCC827) .
- In vivo : Patient-derived xenograft (PDX) models in NOD/SCID mice show tumor growth inhibition (TGI: 68.8–82.5%) at 60 mg/kg doses over 12–16 days . Notably, efficacy varies across PDX models (e.g., PDX4 TGI: 32.5%), highlighting tumor heterogeneity .
Q. How do pharmacokinetic (PK) parameters inform dosing in early-phase trials?
In Phase I studies, this compound exhibits dose-dependent PK:
- Cmax,ss : 256–986 ng/mL; AUClast : 1,760–17,600 h·ng/mL; t1/2 : 8.79–13.8 hours .
- Metabolites M1 and M2-2 show lower exposure, with M1 having a longer t1/2 (19.8–21.8 hours) .
These data support once-daily (QD) dosing in clinical trials, with 300–600 mg QD cohorts showing stable trough concentrations .
Advanced Research Questions
Q. How can researchers address discrepancies in efficacy between PDX models?
In PDX models, this compound efficacy correlates with c-Met/Axl overexpression. For example:
Q. What methodologies optimize PK/PD analysis in Phase Ib trials?
- Population PK modeling : Sparse sampling in 11 patients enabled estimation of CLss/F (50.4–83.2 L/h) and Vz,ss/F (781–1,780 L) .
- Metabolite profiling : M1 and M2-2 contribute 6.0–9.1% and 4.1–5.7% of total exposure, respectively, necessitating metabolite-specific assays .
- Dose-response correlation : Link trough concentrations (Supplementary Table 4 in ) to objective response rate (ORR) and disease control rate (DCR) .
Q. How can biomarkers predict clinical response to this compound?
- c-Met overexpression : Associated with higher ORR (37.5% in Phase Ib) in NSCLC .
- MET exon 14 skipping mutations : Emerging target population; clinical trials are ongoing .
- Exploratory analysis : Use next-generation sequencing (NGS) or immunohistochemistry (IHC) to stratify patients in trial designs .
Q. What experimental designs evaluate this compound as a radiosensitizer?
In esophageal squamous cell carcinoma:
Q. How do in vitro IC50 values translate to clinical dosing?
- In vitro IC50 : 5.3–27.1 μM in lung adenocarcinoma cells .
- Clinical exposure : At 600 mg QD, plasma concentrations exceed IC50 thresholds for >12 hours .
Recommendation : Validate target engagement via tumor biopsies measuring p-c-Met suppression .
Data Contradictions and Mitigation Strategies
Q. Why do some PDX models show limited response to this compound?
PDX4 (TGI: 32.5%) suggests intrinsic resistance mechanisms, such as:
Q. How to reconcile variable metabolite exposure across dose cohorts?
M1 exposure varies 2-fold between 300 mg and 600 mg QD cohorts . Approach :
- Conduct metabolite-specific toxicity assays.
- Model metabolite contributions to overall efficacy using physiologically based pharmacokinetic (PBPK) simulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
